molecular formula C10H18N2O3 B2597533 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide CAS No. 213886-98-7

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide

Cat. No. B2597533
M. Wt: 214.265
InChI Key: DIEZWTGIURACDY-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

1,1′-Carbonyldiimidazole (6.43 g, 39.64 mmol) was added slowly to a mixture of 1-acetylpiperidine-4-carboxylic acid (5 g, 29.21 mmol) in dry THF (40 mL). The mixture was stirred at room temperature for one hour. In a separate flask, triethylamine was added to a mixture of N,O-dimethylhydroxylamine hydrochloride (3.92 g, 40.18 mmol) in acetonitrile (32 mL). The two mixtures were combined and stirred at room temperature for 12 hours. The solvents were removed under reduced pressure and the residue dissolved in DCM. The organic mixture was washed with water, HCl (0.1 N aqueous solution) and finally a concentrated aqueous Na2CO3 solution. The organic layer was dried over MgSO4, filtered and evaporated to give a crude oil. The oil was purified by chromatography to provide the title compound visible by HPLC at 214 wavelength.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[C:13]([N:16]1[CH2:21][CH2:20][CH:19]([C:22]([OH:24])=O)[CH2:18][CH2:17]1)(=[O:15])[CH3:14].C(N(CC)CC)C.Cl.[CH3:33][NH:34][O:35][CH3:36]>C1COCC1.C(#N)C>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:22]([N:34]([O:35][CH3:36])[CH3:33])=[O:24])[CH2:20][CH2:21]1)(=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.92 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
The organic mixture was washed with water, HCl (0.1 N aqueous solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.